Diphenhydramine citrate

Catalog No.
S584493
CAS No.
88637-37-0
M.F
C23H29NO8
M. Wt
447.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenhydramine citrate

CAS Number

88637-37-0

Product Name

Diphenhydramine citrate

IUPAC Name

2-benzhydryloxy-N,N-dimethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid

Molecular Formula

C23H29NO8

Molecular Weight

447.5 g/mol

InChI

InChI=1S/C17H21NO.C6H8O7/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-12,17H,13-14H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI Key

SPCKHVPPRJWQRZ-UHFFFAOYSA-N

SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Synonyms

2-Diphenylmethoxy-N,N-dimethylethylamine, Allerdryl, Benadryl, Benhydramin, Benylin, Benzhydramine, Citrate, Diphenhydramine, Dimedrol, Diphenhydramine, Diphenhydramine Citrate, Diphenhydramine Citrate (1:1), Diphenhydramine Hydrochloride, Diphenylhydramin, Diphenylhydramine, Dormin, Hydrochloride, Diphenhydramine

Canonical SMILES

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Anti-Emetic Effects

Diphenhydramine citrate exhibits antiemetic effects, meaning it helps prevent nausea and vomiting. Studies suggest its effectiveness in managing nausea and vomiting associated with motion sickness, postoperative nausea and vomiting (PONV), and chemotherapy-induced nausea and vomiting (CINV) [].

Potential Neurologic Applications

Diphenhydramine citrate's ability to cross the blood-brain barrier and interact with various neurotransmitter systems has led to research exploring its potential in neurological applications. Studies are investigating its effects on:

  • Parkinson's Disease: Diphenhydramine citrate may help manage some symptoms of Parkinson's disease, such as tremors and rigidity [].
  • Cognitive Function: Research is ongoing to understand the potential impact of diphenhydramine citrate on cognitive function, particularly in older adults, with mixed results so far [, ].
  • Mental Health: Early-stage research suggests diphenhydramine citrate may have potential anxiolytic (anti-anxiety) and antidepressant effects, but further investigation is needed [].

Diphenhydramine citrate is a first-generation antihistamine primarily used to alleviate symptoms associated with allergies, hay fever, and the common cold. It is a salt form of diphenhydramine, which is an inverse agonist of the histamine H1 receptor. This compound is effective in reducing symptoms such as sneezing, itching, runny nose, and watery eyes by blocking the action of histamine in the body. Additionally, diphenhydramine citrate exhibits anticholinergic properties, contributing to its ability to alleviate motion sickness and induce sleep .

Diphenhydramine citrate works primarily through its antihistaminic activity. Histamine is a chemical released by the body during allergic reactions, causing symptoms like itching, runny nose, and watery eyes []. Diphenhydramine competitively binds to H1 histamine receptors, preventing histamine from exerting its effects []. Additionally, diphenhydramine's ability to cross the blood-brain barrier allows it to interact with histamine receptors in the CNS, leading to drowsiness [].

  • Toxicity: Overdoses can cause serious side effects, including seizures, hallucinations, and coma [].
  • Drowsiness: The sedative effect can impair coordination and judgment, increasing the risk of accidents [].
  • Anticholinergic effects: Diphenhydramine can cause dry mouth, constipation, and urinary retention in some individuals [].

Safety precautions are crucial:

  • Dosage: Follow recommended dosages strictly and avoid exceeding them [].
  • Contraindications: Consult a doctor before using diphenhydramine citrate if pregnant, breastfeeding, or taking other medications [].

Diphenhydramine citrate undergoes various metabolic transformations in the body. Upon administration, it is rapidly absorbed and extensively metabolized through N-demethylation pathways primarily involving cytochrome P450 isoenzymes such as CYP2D6, CYP1A2, CYP2C9, and CYP2C19. The primary metabolites include N-desmethyldiphenhydramine and N,N-didesmethyldiphenhydramine, which can further be acetylated or oxidized to form other metabolites . The chemical structure of diphenhydramine citrate can be represented as:

  • Chemical Formula: C₁₇H₂₁N₁O₂·C₆H₈O₇
  • Molecular Weight: Approximately 447.5 g/mol for diphenhydramine citrate compared to 291.8 g/mol for diphenhydramine hydrochloride .

The biological activity of diphenhydramine citrate is primarily attributed to its antagonistic action on the H1 receptor. This action leads to reduced vascular permeability and vasodilation, alleviating allergic symptoms. Additionally, due to its ability to cross the blood-brain barrier, it exerts sedative effects by affecting central H1 receptors . Moreover, it has demonstrated antimuscarinic activity, making it useful in treating symptoms of Parkinson's disease and providing local anesthetic effects through sodium channel blockade .

Diphenhydramine citrate can be synthesized through several methods involving the reaction between diphenhydramine and citric acid. The general synthesis pathway includes:

  • Formation of Diphenhydramine: Starting from benzhydrol and dimethylaminoethyl chloride.
  • Salt Formation: Reacting diphenhydramine with citric acid in a suitable solvent (such as ethanol or water) to yield diphenhydramine citrate.
  • Purification: Crystallization or recrystallization techniques are employed to purify the final product.

This synthesis allows for the formation of a stable salt that enhances solubility and bioavailability compared to other salt forms like hydrochloride .

Diphenhydramine citrate is widely used in clinical settings for:

  • Allergy Relief: Treating symptoms of allergic reactions and hay fever.
  • Motion Sickness: Preventing nausea and dizziness associated with motion sickness.
  • Sleep Aid: Inducing sleep in patients with insomnia.
  • Antiparkinsonian Effects: Managing certain symptoms associated with Parkinson's disease due to its anticholinergic properties .

Diphenhydramine citrate can interact with various medications and substances. Notably:

  • CYP450 Interactions: Co-administration with drugs that inhibit or induce cytochrome P450 enzymes may alter the metabolism of diphenhydramine, affecting serum concentrations and potential side effects .
  • Alcohol: Concurrent use with alcohol may enhance sedative effects.
  • Other Antihistamines: Combining with other antihistamines can increase the risk of adverse effects such as sedation and anticholinergic toxicity .

Diphenhydramine citrate shares similarities with other antihistamines but exhibits unique characteristics:

Compound NameChemical FormulaMolecular Weight (g/mol)Key Features
Diphenhydramine HydrochlorideC₁₇H₂₁N₁O₂·HCl291.8Commonly used; faster absorption than citrate form
Chlorpheniramine MaleateC₁₈H₂₂ClN288.8Less sedating; longer duration of action
Brompheniramine MaleateC₁₈H₂₂BrN339.3Similar uses; less sedation compared to diphenhydramine
Doxylamine SuccinateC₁₈H₂₃N285.4Used for allergies and sleep aid; more sedating

Diphenhydramine citrate is unique due to its specific salt form that affects its pharmacokinetics and therapeutic applications compared to these similar compounds .

Histamine H1 Receptor Antagonism and Inverse Agonism

Diphenhydramine citrate functions as an inverse agonist at the histamine H1 receptor rather than a simple competitive antagonist, representing a fundamental distinction in its mechanism of action [6] [4]. The compound stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium toward the inactive state and reducing constitutive receptor activity even in the absence of histamine [7]. This inverse agonism occurs through specific binding interactions within the receptor's orthosteric site, where diphenhydramine occupies the deepest binding cavity observed for H1 receptor ligands [8] [9].

The molecular recognition mechanism involves multiple binding interactions within the H1 receptor structure [9]. The diphenyl group of diphenhydramine inserts deeply into the hydrophobic cavity, with the phenyl rings forming extensive hydrophobic interactions with receptor residues including Y108, W158, A195, F432, and F435 [9]. The dimethylamino moiety establishes a critical salt bridge with the conserved aspartate residue D107, while Y431 forms hydrogen bonds with the nitrogen atom [9]. These interactions collectively position the compound to block the movement of the toggle switch residue W428, preventing receptor activation [8].

Binding kinetics studies reveal that diphenhydramine exhibits variable association and dissociation rate constants dependent on molecular descriptors [5]. The association rate constant correlates with the FASAH descriptor, representing the water-accessible surface area of hydrophobic atoms divided by total surface area [5]. The dissociation rate constant correlates with the vsurfCW2 descriptor, a three-dimensional molecular field parameter weighted by the ratio of hydrophilic surface to total molecular surface [5]. These structure-kinetics relationships demonstrate that the hydrophobic properties influence binding approach, while hydrophilic fitting within the receptor pocket determines residence time [5].

Table 1: Diphenhydramine Receptor Binding Affinities

ReceptorBinding TypeKi/IC50 ValueReference
Histamine H1 receptorInverse agonist0.24-2.0 nM [6] [4] [10]
Muscarinic acetylcholine receptor M1Antagonist6.2-38 nM [11] [12]
Muscarinic acetylcholine receptor M2AntagonistNot specified [4]
Muscarinic acetylcholine receptor M3Antagonist6.2 μM (pA2) [12]
Sigma-1 receptorOff-target ligand1.7 μM [13] [14]
HERG potassium channelBlocker26-32 μM [15]
Histamine N-methyltransferaseInhibitorNot specified [4]

Muscarinic Acetylcholine Receptor Modulation

Diphenhydramine citrate exhibits significant antimuscarinic activity through competitive antagonism at multiple muscarinic acetylcholine receptor subtypes [12]. The compound demonstrates the highest affinity for muscarinic M1 receptors, with binding constants ranging from 6.2 to 38 nanomolar depending on experimental conditions [11] [12]. This antimuscarinic activity results from structural similarities between histamine H1 receptors and muscarinic receptors, allowing diphenhydramine to cross-react with cholinergic binding sites [4].

The muscarinic receptor modulation involves subtype-selective interactions with varying potencies [12]. Diphenhydramine shows preferential antagonism at M1 and M3 receptor subtypes compared to M2 receptors [12]. At M3 receptors, which mediate secretory responses in airway mucus gland cells, diphenhydramine demonstrates a pA2 value of 6.2, indicating moderate antagonistic potency [12]. The antimuscarinic effects occur through competitive inhibition, where diphenhydramine competes with acetylcholine for binding sites on the receptor [12].

Molecular docking studies reveal that diphenhydramine engages muscarinic receptors through both electrostatic and hydrophobic interactions [11]. The compound's structural features facilitate allosteric modulation, altering receptor conformation and downstream signaling pathways [11]. The binding involves rapid association kinetics, contributing to the multifaceted impact on cholinergic neurotransmission beyond simple competitive antagonism [11].

Table 2: Kinetic Parameters for Diphenhydramine H1 Receptor Binding

ParameterValueNotesReference
Association rate constant (kon)Variable (hydrophobicity dependent)Determined by FASA_H descriptor [5]
Dissociation rate constant (koff)Variable (hydrophilicity dependent)Determined by vsurf_CW2 descriptor [5]
Residence time (τ)125 msCalculated as 1/koff [16]
Dissociation constant (KD)120 nMFrom single-molecule AFM studies [16]
Binding enthalpy (ΔH)Not specifiedContributes to koff variability [5]
Binding entropy (-TΔS)Not specifiedContributes to koff variability [5]

Sodium Channel Blockade and Local Anesthetic Effects

Diphenhydramine citrate demonstrates significant sodium channel blocking activity, functioning as an intracellular sodium channel blocker with local anesthetic properties [4] [17]. The compound blocks voltage-gated sodium channels through binding to sites within the channel pore, resulting in membrane stabilization and reduced sodium conductance [17] [18]. This mechanism underlies both the local anesthetic effects and the cardiotoxic potential observed with diphenhydramine [17].

Cardiac sodium channel blockade manifests as characteristic electrocardiographic changes, including terminal R waves in lead aVR and right axis deviation [17]. These pathognomonic findings indicate disruption of cardiac conduction pathways through sodium channel inhibition [17]. The blockade affects the rapid upstroke of cardiac action potentials and impulse conduction throughout cardiac tissue, leading to conduction disturbances [17]. Sodium bicarbonate administration can reverse these effects by overcoming the sodium channel blockade [17].

Local anesthetic activity has been demonstrated through dermal anesthesia studies, where one percent diphenhydramine achieved equivalent anesthetic efficacy to one percent lidocaine [18]. The local anesthetic mechanism involves reversible blockade of neuronal sodium channels, preventing action potential propagation in sensory nerve fibers [18]. This activity extends beyond simple sodium channel blockade to include interactions with other ion channel systems [19] [20].

Diphenhydramine modulates TRPA1 channels in a voltage-dependent manner, enhancing inward currents while suppressing outward currents [19]. This modulation converts the channel from outwardly rectifying to inwardly rectifying, potentially contributing to analgesic effects [19]. Additionally, diphenhydramine exhibits open channel block of NMDA receptors through non-competitive inhibition, binding to sites deep within the channel pore [20].

Table 3: Diphenhydramine Sodium Channel and Related Ion Channel Effects

Channel TypeEffectClinical ManifestationMechanismReference
Cardiac sodium channelsBlockadeTerminal R waves in aVR, QTc prolongationIntracellular sodium channel blockade [17]
Neuronal sodium channelsLocal anesthetic activityDermal anesthesia (1% concentration)Membrane stabilization [18]
TRPA1 channelsVoltage-dependent modulationAltered current rectificationVoltage-dependent binding [19]
NMDA receptorsOpen channel blockNon-competitive inhibitionPore binding site interaction [20]

Cross-Receptor Interactions (Sigma-1, ACE2) in Emerging Applications

Diphenhydramine citrate exhibits off-target binding to sigma-1 receptors with a dissociation constant of approximately 1.7 micromolar [13] [14]. This interaction represents a significant pharmacological activity beyond the primary histaminergic effects, contributing to potential antiviral properties against SARS-CoV-2 [13] [21]. The sigma-1 receptor binding involves specific molecular interactions within the receptor's central ligand-binding site, though diphenhydramine does not engage all the residues associated with full agonist activity [13].

Molecular docking studies reveal that diphenhydramine binds sigma-1 receptors with a calculated binding energy of -8.2 kcal/mol, indicating moderate affinity interactions [14]. The binding occurs at the cupin-like beta-barrel structure of the sigma-1 receptor's C-terminal domain, where diphenhydramine forms contacts with a subset of residues including V84, W89, Y103, E172, and T202 [13]. This binding pattern differs from full sigma-1 receptor agonists, which engage additional residues such as I124, F133, V152, V162, and W164 [13].

Regarding ACE2 interactions, diphenhydramine demonstrates limited direct binding affinity to the angiotensin-converting enzyme 2 receptor [14]. Molecular docking calculations predict a binding energy of 6.9 kcal/mol for ACE2, indicating low affinity compared to other antihistamines such as hydroxyzine and azelastine [14]. However, the compound has been investigated for potential indirect effects on SARS-CoV-2 infectivity through mechanisms independent of direct ACE2 binding [21].

The sigma-1 receptor interaction contributes to the inhibition of SARS-CoV-2 replication through modulation of the host cell stress response [21]. Diphenhydramine is thought to inhibit the formation of endoplasmic reticulum-derived coronavirus replication compartments by affecting sigma-1 receptor-mediated cellular processes [21]. When combined with lactoferrin, which directly binds both heparan sulfate proteoglycans and ACE2 receptors, diphenhydramine exhibits synergistic antiviral effects resulting in 99 percent reduction in viral replication in cell culture studies [21].

The classical synthesis route for diphenhydramine citrate begins with the fundamental reaction between benzhydrol and dimethylaminoethanol, representing the most widely studied and industrially relevant pathway [1] [2]. This acid-catalyzed etherification process involves the nucleophilic substitution mechanism where dimethylaminoethanol attacks the benzhydryl carbocation intermediate formed from benzhydrol under acidic conditions [3] [4].

The reaction proceeds through a two-step mechanism involving initial protonation of the benzhydrol hydroxyl group, followed by water elimination to generate a stabilized benzhydryl carbocation. The dimethylaminoethanol then acts as a nucleophile, attacking the electrophilic carbon center to form the desired ether linkage [2] [5]. Temperature optimization studies have demonstrated that reaction temperatures between 150-180°C provide optimal yields, with 175°C yielding 91-92% conversion under continuous flow conditions [4].

Critical process parameters include temperature control, pressure regulation, and water removal efficiency. Research has shown that back-pressure regulation at 75 psi facilitates water vaporization and drives the equilibrium toward product formation [2] [4]. Without effective water removal, yields plateau at approximately 30%, with significant formation of dibenzhydryl ether as a competing side reaction [5] [4].

Temperature (°C)Pressure (psi)Yield (%)Residence Time (min)Main Side ProductsReference
60-30-Dibenzhydryl ether [2]
807567-Dibenzhydryl ether [2]
140250475Benzhydrol, ether [4]
1507573-NR [3]
1607577-NR [3]
1751759116Minimal [4]
1801759216Minimal [4]
20015082-N-oxide byproducts [6]

The stoichiometric optimization reveals that excess dimethylaminoethanol (2-3 equivalents) improves conversion but complicates product purification [2] [3]. Residence time studies in continuous flow systems indicate optimal performance at 16 minutes, balancing conversion efficiency with throughput requirements [4].

Alternative Catalytic Routes Using Ionic Liquids or Tin Oxide

Modern synthetic approaches have explored ionic liquids and tin oxide catalysts as environmentally benign alternatives to traditional acid catalysts. Ionic liquid systems offer enhanced selectivity, recyclability, and reduced environmental impact compared to conventional mineral acid catalysts [7] [8] [9].

The most promising ionic liquid system combines dibutyltin oxide with 1-methyl-3-n-propylimidazolium bromide, achieving 98% yield with 99.5% purity under optimized conditions [7]. This catalyst system operates at 150°C for 8 hours with 12% catalyst loading, demonstrating exceptional atom economy and minimal waste generation. The mechanism involves Lewis acid activation of the benzhydrol hydroxyl group by tin coordination, facilitating nucleophilic attack by dimethylaminoethanol.

Deep eutectic solvents based on diphenhydramine hydrochloride complexes with metal chlorides have emerged as novel catalytic systems [8] [9] [10]. The diphenhydramine hydrochloride-copper chloride system ([HDPH]Cl-CuCl) exhibits remarkable catalytic activity in various stoichiometric ratios (1:1, 1:2, 2:1), with liquid phase formation at room temperature enabling homogeneous catalysis [8] [9].

Catalyst SystemTemperature (°C)Reaction Time (h)Yield (%)Purity (%)Catalyst Loading (% w/w)Reference
Dibutyltin oxide + 1-methyl-3-n-propylimidazolium bromide150898.099.512 [7]
[HDPH]Cl-CuCl (1:1)90VariableHighNRVariable [8] [9]
[HDPH]Cl-CuCl (1:2)90VariableHighNRVariable [8] [9]
[HDPH]Cl-CuCl2 (1:2)90VariableHighNRVariable [8] [9]
Diphenhydramine HCl-CoCl2·6H2O (2:1)120273-96NRVariable [10]
p-Toluenesulfonic acid150VariableModerateNRCatalytic [1]
Methanesulfonic acid150VariableModerateNRCatalytic [1]

Tin oxide catalysts, particularly nanostructured forms, offer unique advantages in heterogeneous catalysis applications [11] [12] [13]. Tin dioxide nanoparticles with 47.35 nm average particle size demonstrate high surface area and thermal stability exceeding 400°C [11]. The synthesis of these nanoparticles via co-precipitation methods produces crystalline materials with excellent catalytic properties for organic transformations.

The mechanism of tin oxide catalysis involves surface Lewis acid sites that coordinate with benzhydrol, activating the hydroxyl group toward nucleophilic substitution. The high surface area of nanostructured tin oxide provides numerous active sites, enabling efficient catalytic turnover under milder reaction conditions compared to homogeneous acid catalysts [11] [13].

Salt Formation and Citrate Complexation Mechanisms

The formation of diphenhydramine citrate involves the acid-base neutralization reaction between diphenhydramine free base and citric acid, resulting in ionic salt formation with distinct physicochemical properties [14] [15] [16]. This process fundamentally alters the molecular weight, dissolution characteristics, and bioavailability profile compared to other diphenhydramine salts.

Diphenhydramine citrate exhibits a molecular weight of 447.5 g/mol, significantly higher than diphenhydramine hydrochloride (291.8 g/mol), necessitating dose adjustments for therapeutic equivalence [14] [17]. The citrate anion coordinates with the protonated dimethylamino group through ionic interactions, with additional hydrogen bonding stabilizing the salt structure [18] [15].

Diphenhydramine SaltMolecular Weight (g/mol)Melting Point (°C)Solubility in WaterCommercial UseEquivalent Dose RatioReference
Diphenhydramine Hydrochloride291.8166Highly solublePrimary1.0 [14]
Diphenhydramine Citrate447.5146-150SolubleSecondary1.52 [14] [17]
Diphenhydramine Methylbromide335.3NRSolubleLimitedNR [14]
Diphenhydramine Salicylate421.5NRModerately solubleLimitedNR [14]

The citrate complexation mechanism involves multiple coordination sites on the citric acid molecule, including three carboxylate groups and one hydroxyl group [19] [20] [21]. This polydentate coordination capability enables the formation of stable ionic complexes with enhanced dissolution properties compared to simple halide salts. The tribasic nature of citric acid allows for various stoichiometric combinations, though the 1:1 diphenhydramine:citrate ratio predominates in pharmaceutical applications [16] [22].

Mechanochemical salt formation represents an emerging solvent-free approach for citrate salt synthesis [15]. This process involves mechanical energy to facilitate solid-state reactions between diphenhydramine and citric acid, eliminating solvent requirements and reducing environmental impact. The mechanochemical process achieves complete salt formation under optimized conditions, producing materials with comparable properties to solution-based synthesis methods [15].

The crystal structure of diphenhydramine citrate reveals strong hydrogen bonding networks between the protonated amine group and citrate carboxylate oxygens [18] [17]. These intermolecular interactions contribute to the thermal stability and dissolution characteristics of the salt form, with melting points typically ranging from 146-150°C [17].

Industrial Process Improvements for Yield and Purity

Contemporary industrial synthesis of diphenhydramine citrate has evolved toward continuous flow processing and green chemistry principles, achieving significant improvements in yield, purity, and environmental sustainability [23] [6] [24]. Continuous pharmaceutical manufacturing offers substantial advantages over traditional batch processes, including enhanced heat and mass transfer, reduced waste generation, and improved process control [23] [25].

Process modeling and simulation studies for 100 kg per annum production capacity demonstrate the feasibility of continuous manufacturing implementation [23]. The optimized process features plug flow microreactors with computed volumes significantly smaller than conventional batch reactors, enabling precise temperature and residence time control. Heating requirements analysis indicates substantial energy demands for the given plant capacity, necessitating efficient heat integration strategies.

Process TypeYield (%)Production Rate (kg/year)Residence Time (min)Temperature (°C)Environmental FactorAtom Economy (%)Reference
Continuous Flow (Neat)91-92NR16175LowHigh [4]
Continuous Flow (Solvent)77-82NR5-16140-2003.43-31.06Variable [23]
Batch Traditional47-77VariableHours140-180HighLow [5]
Microreactor System84NR0.66-5.0150-200LowHigh [6]
Solvent-Free Process98NR480150Very Low93 [26]
End-to-End Continuous82457,707Variable175-200LowHigh [24]

Solvent selection optimization for continuous liquid-liquid extraction purification identifies methylcyclohexane as the preferred separation medium, achieving an environmental factor of 31.06 and total cost savings of 37.3% [23]. While chloroform demonstrates superior extraction efficiency (environmental factor 3.43, cost savings 49.5%), toxicity concerns preclude its industrial implementation.

The integration of process analytical technology, particularly mass spectrometry-directed systems, enables real-time reaction monitoring and optimization [6] [27]. This approach facilitates rapid condition screening in charged microdroplets, guiding microfluidic reactor optimization and achieving production rates of 128 mg per hour with quantitative yield measurements.

Atom economy improvements focus on eliminating halogenation steps and reducing waste generation [26]. The enhanced atom efficiency at halogenation stages reaches approximately 93% compared to 39% in traditional diphenylmethane-based processes. This improvement significantly reduces raw material consumption and waste disposal requirements.

End-to-end continuous processes demonstrate industrial scalability with annual production capacities reaching 457,707 kg of diphenhydramine hydrochloride [24]. Each batch yields 249.46 kg of product with purities exceeding 98%, establishing commercial viability for large-scale implementation. The process incorporates environmental safety considerations by replacing toxic bromine-based methods with safer alternatives while maintaining product quality standards.

Hydrogen Bond Acceptor Count

9

Hydrogen Bond Donor Count

4

Exact Mass

447.18931688 g/mol

Monoisotopic Mass

447.18931688 g/mol

Heavy Atom Count

32

UNII

4OD433S209

Related CAS

58-73-1 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 26 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (92.31%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H317 (92.31%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H332 (92.31%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (92.31%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Anti-Allergic Agents

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Histamine
HRH1 [HSA:3269] [KO:K04149]

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

88637-37-0

Wikipedia

Diphenhydramine citrate

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types